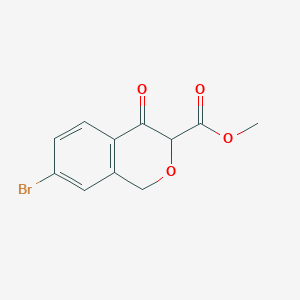
methyl7-bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate is a synthetic organic compound with the molecular formula C11H9BrO4 and a molecular weight of 285.1 g/mol. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate typically involves the following steps:
-
Bromination: : The starting material, 4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
-
Esterification: : The brominated intermediate is then subjected to esterification with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. This step converts the carboxylic acid group into a methyl ester, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large reactors to handle the bromination step efficiently, ensuring consistent quality and yield.
Continuous Esterification: Employing continuous flow reactors for the esterification process to enhance production efficiency and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at room temperature.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Formation of 7-substituted derivatives depending on the nucleophile used.
Reduction: Formation of 7-bromo-4-hydroxy-3,4-dihydro-1H-2-benzopyran-3-carboxylate.
Oxidation: Formation of more oxidized derivatives, potentially introducing carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
Methyl 7-bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where benzopyran derivatives have shown efficacy.
Industry: Utilized in the development of new materials and chemical processes, including the synthesis of dyes and polymers.
Mecanismo De Acción
The mechanism of action of methyl 7-bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Methyl 7-bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate can be compared with other benzopyran derivatives:
Methyl 7-chloro-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate: Similar structure but with a chlorine atom instead of bromine, potentially leading to different reactivity and biological activity.
Methyl 7-fluoro-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate: Fluorine substitution can significantly alter the compound’s properties, including its stability and interaction with biological targets.
Methyl 7-iodo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate: Iodine substitution may enhance certain types of reactivity, such as in radiolabeling for imaging studies.
Uniqueness
The uniqueness of methyl 7-bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate lies in its specific bromine substitution, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H9BrO4 |
|---|---|
Peso molecular |
285.09 g/mol |
Nombre IUPAC |
methyl 7-bromo-4-oxo-1H-isochromene-3-carboxylate |
InChI |
InChI=1S/C11H9BrO4/c1-15-11(14)10-9(13)8-3-2-7(12)4-6(8)5-16-10/h2-4,10H,5H2,1H3 |
Clave InChI |
ORJAAJPHGTZYQU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C(=O)C2=C(CO1)C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


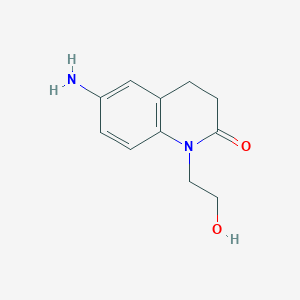

![3-(1H-pyrrolo[2,3-b]pyridin-1-yl)-2,6-Piperidinedione](/img/structure/B13546208.png)
![N-[(1,3-benzothiazol-2-yl)methyl]-4-(3-chloro-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B13546214.png)
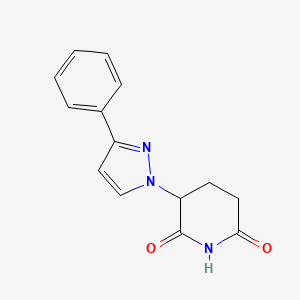
![2-[5-(Cyanomethyl)thiophen-3-yl]aceticacid](/img/structure/B13546220.png)
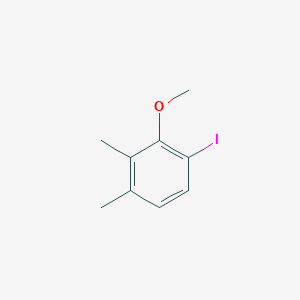

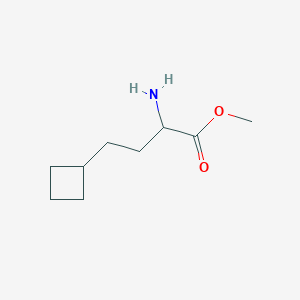


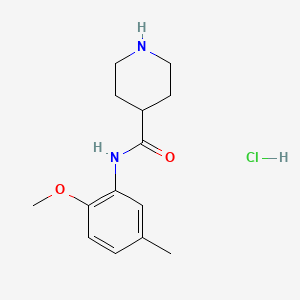
![Tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13546259.png)
![[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclobutyl]methanesulfonamide](/img/structure/B13546265.png)
